molecular formula C19H14ClF3N4O B7758920 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758920
M. Wt: 406.8 g/mol
InChI Key: YTMKNUYWVQJEIN-UHFFFAOYSA-N
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Description

5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolone core substituted with an amino group, a chlorotrifluoromethylphenyl group, and a methylbenzimidazolyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

    Substitution Reactions:

    Benzimidazole Formation: The benzimidazole moiety is synthesized separately and then coupled with the pyrrolone core using condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
  • 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

Compared to similar compounds, 5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O/c1-26-14-5-3-2-4-13(14)25-18(26)16-15(28)9-27(17(16)24)10-6-7-12(20)11(8-10)19(21,22)23/h2-8H,9,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMKNUYWVQJEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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